Fen1-IN-5
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Overview
Description
FEN1-IN-5, also known as compound 12A, is a potent inhibitor of Flap endonuclease-1 (FEN1) with an inhibitory concentration (IC50) value of 12 nanomolar. FEN1 is a structure-specific nuclease involved in DNA replication and repair processes. The inhibition of FEN1 by this compound plays a significant role in DNA repair mechanisms, making it a valuable compound in scientific research, particularly in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FEN1-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is typically available in specialized chemical synthesis literature or patents.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations. The exact methods may vary depending on the manufacturer and the intended use of the compound.
Chemical Reactions Analysis
Types of Reactions: FEN1-IN-5 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Catalysts: To facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed information on the reaction products can be found in specialized chemical literature.
Scientific Research Applications
FEN1-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of FEN1 and its effects on DNA replication and repair.
Biology: Helps in understanding the role of FEN1 in cellular processes and its interactions with other proteins.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancer cells with high replication rates.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
FEN1-IN-5 exerts its effects by inhibiting the activity of Flap endonuclease-1 (FEN1). FEN1 is involved in the removal of 5’ flaps in double-stranded DNA substrates during DNA replication and repair. By inhibiting FEN1, this compound disrupts these processes, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which have higher rates of DNA replication and repair .
Comparison with Similar Compounds
FEN1-IN-6 (compound 9): Another potent FEN1 inhibitor with an IC50 value of 10 nanomolar.
FEN1-IN-7 (compound 16): A selective FEN1 inhibitor with an IC50 value of 18 nanomolar.
Uniqueness of FEN1-IN-5: this compound is unique due to its specific inhibitory concentration and its effectiveness in targeting FEN1. Its potency and selectivity make it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H17N3O4S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[3-[3-[(3-hydroxy-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C21H17N3O4S/c1-13(25)22-17-7-3-6-16(11-17)15-5-2-4-14(10-15)12-23-18-8-9-29-19(18)20(26)24(28)21(23)27/h2-11,28H,12H2,1H3,(H,22,25) |
InChI Key |
NZMGQXQQSAFNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2)CN3C4=C(C(=O)N(C3=O)O)SC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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